molecular formula C23H19FN2O6S3 B11449382 N-(2,4-dimethoxyphenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide

N-(2,4-dimethoxyphenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide

Cat. No.: B11449382
M. Wt: 534.6 g/mol
InChI Key: GCBBHNPRMNVGAU-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorobenzenesulfonyl group, a thiophene ring, and an oxazole ring. The combination of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiophene ring: This step may involve a coupling reaction with a thiophene derivative.

    Attachment of the fluorobenzenesulfonyl group: This can be done using a sulfonylation reaction.

    Incorporation of the dimethoxyphenyl group: This step may involve a substitution reaction with a dimethoxyphenyl derivative.

    Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents may be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
  • N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19FN2O6S3

Molecular Weight

534.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19FN2O6S3/c1-30-15-7-10-17(18(12-15)31-2)25-20(27)13-34-23-22(26-21(32-23)19-4-3-11-33-19)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

GCBBHNPRMNVGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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